

# A Comparative Guide to FTIR Analysis: Distinguishing Nitro and Aldehyde Functional Groups

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(Difluoromethoxy)-5-nitrobenzaldehyde
CAS No.:	145742-63-8
Cat. No.:	B3034223

[Get Quote](#)

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible tool for this purpose. This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of two crucial functional groups: the nitro ( $-\text{NO}_2$ ) group and the aldehyde ( $-\text{CHO}$ ) group. Understanding their distinct vibrational modes is paramount for accurate structural elucidation and reaction monitoring.

## The Vibrational Language of Molecules: Core Principles of FTIR

FTIR spectroscopy probes the vibrational transitions of a molecule by exposing it to infrared radiation.<sup>[1]</sup> Covalent bonds within a molecule are not static; they are in continuous motion, stretching and bending at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the

radiation, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption peaks serve as a unique fingerprint for the molecule, revealing the functional groups present.<sup>[2][3]</sup>

The intensity of an absorption band is largely dependent on the change in the dipole moment during the vibration.<sup>[4][5]</sup> Highly polar bonds, such as the carbonyl (C=O) in aldehydes and the nitrogen-oxygen (N-O) bonds in nitro groups, typically produce strong absorption bands, making them readily identifiable.<sup>[1][4][6]</sup>

## The Nitro Group (–NO<sub>2</sub>): A Tale of Two Stretches

The nitro group is a powerful electron-withdrawing group and its presence in a molecule is readily confirmed by two distinct and intense absorption bands in the mid-infrared region.<sup>[1][4]</sup> These bands arise from the coupled stretching vibrations of the two N-O bonds.

- **Asymmetric NO<sub>2</sub> Stretch ( $\nu_{as}$ ):** This is a strong absorption typically found in the 1550–1475 cm<sup>-1</sup> region for aromatic nitro compounds and around 1550 cm<sup>-1</sup> for nitroalkanes.<sup>[1][7][8][9]</sup> This vibration involves one N-O bond stretching while the other compresses.
- **Symmetric NO<sub>2</sub> Stretch ( $\nu_s$ ):** This is another strong absorption appearing in the 1360–1290 cm<sup>-1</sup> range for aromatic nitro compounds and near 1365 cm<sup>-1</sup> for nitroalkanes.<sup>[1][7][8][9]</sup> In this mode, both N-O bonds stretch in phase.

A key diagnostic feature is that for aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable, strong intensities.<sup>[10]</sup> In aliphatic nitro compounds, the lower-frequency symmetric stretch is typically less intense.<sup>[10]</sup> Additionally, a C-N stretching vibration can be observed, although it is generally weaker and falls in a more congested region of the spectrum.

## The Aldehyde Group (–CHO): A Carbonyl and a Unique C-H Bond

The aldehyde functional group is defined by a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Its FTIR spectrum is characterized by two key features:

- **C=O Stretch ( $\nu_{\text{C=O}}$ ):** This is a very strong and sharp absorption peak, making it one of the most recognizable bands in an IR spectrum.<sup>[2][6][11]</sup> For saturated aliphatic aldehydes, this peak appears in the 1740–1720  $\text{cm}^{-1}$  region.<sup>[12][13]</sup>
- **Aldehydic C–H Stretch ( $\nu_{\text{C-H}}$ ):** This is a highly diagnostic feature of aldehydes. It typically manifests as a pair of weak to medium intensity peaks in the 2830–2695  $\text{cm}^{-1}$  region.<sup>[7][11]</sup> One of these peaks is often observed around 2720  $\text{cm}^{-1}$  and can appear as a shoulder on the stronger alkyl C-H stretching bands.<sup>[7][12]</sup> The presence of this C-H stretch at such a low wavenumber is a reliable indicator of an aldehyde. The appearance of two peaks in this region can sometimes be attributed to Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration.<sup>[14][15]</sup>

## Comparative Analysis: Key Distinguishing Features

The distinct vibrational modes of nitro and aldehyde groups allow for their unambiguous differentiation via FTIR spectroscopy. The following table summarizes their characteristic absorption peaks.

Functional Group	Vibrational Mode	Typical Wavenumber Range (cm <sup>-1</sup> )	Intensity	Key Notes
Nitro (–NO <sub>2</sub> ) (Aromatic)	Asymmetric Stretch (ν <sub>as</sub> )	1550–1475[1][8]	Strong	Two strong, distinct peaks are characteristic.
	Symmetric Stretch (ν <sub>s</sub> )	1360–1290[1][8]	Strong	
Nitro (–NO <sub>2</sub> ) (Aliphatic)	Asymmetric Stretch (ν <sub>as</sub> )	~1550[7][8]	Strong	
	Symmetric Stretch (ν <sub>s</sub> )	~1365[7][8]	Medium-Strong	Symmetric stretch is often weaker than the asymmetric.
Aldehyde (–CHO) (Aliphatic)	C=O Stretch	1740–1720[12]	Strong, Sharp	A very prominent peak.
Aldehydic C–H Stretch	2830–2695 (often two bands) [7][12]	Weak-Medium		A key diagnostic feature, look for a shoulder around 2720 cm <sup>-1</sup> .
Aldehyde (–CHO) (Aromatic/Unsaturated)	C=O Stretch	1710–1685[12][13]	Strong, Sharp	Lower frequency due to conjugation.
Aldehydic C–H Stretch	2830–2695 (often two bands) [7][12]	Weak-Medium		Still present and diagnostic.

# Factors Influencing Peak Positions: The Impact of Molecular Environment

The precise wavenumber of a characteristic peak is sensitive to the electronic and structural environment of the functional group. Understanding these influences is crucial for accurate spectral interpretation.

## Conjugation

Conjugation of a carbonyl or nitro group with a double bond or an aromatic ring typically leads to a lowering of the absorption frequency (a red shift).[1][10] For aldehydes, conjugation delocalizes the pi-electrons of the C=O bond, weakening it and thus decreasing the energy required for the stretching vibration. This results in a shift of the C=O stretch to a lower wavenumber, typically in the 1710–1685  $\text{cm}^{-1}$  range for  $\alpha,\beta$ -unsaturated and aromatic aldehydes.[12][16] Similarly, for nitro groups, conjugation with an aromatic ring lowers the frequencies of both the asymmetric and symmetric N-O stretches compared to their aliphatic counterparts.[8]

## Electronic Effects of Substituents

In aromatic systems, the presence of other substituents on the ring can further modulate the vibrational frequencies of nitro and aldehyde groups.

- **Electron-Donating Groups (EDGs):** Substituents like methoxy ( $-\text{OCH}_3$ ) or amino ( $-\text{NH}_2$ ) groups in the ortho or para positions increase electron density in the ring. This enhanced conjugation with a nitro group weakens the N-O bonds, causing a shift to lower wavenumbers for both stretching vibrations.[1]
- **Electron-Withdrawing Groups (EWGs):** Conversely, electron-withdrawing groups can have a more complex effect, but generally, they will influence the bond polarity and strength, leading to predictable shifts in absorption frequencies.

The interplay of these factors is illustrated in the following workflow diagram:

Caption: Logical workflow for predicting and interpreting FTIR peak shifts.

## Experimental Protocols: Ensuring Data Integrity

The quality of an FTIR spectrum is highly dependent on proper sample preparation.<sup>[17][18]</sup> The chosen method should ensure that the sample is of an appropriate thickness for the infrared beam to pass through without causing total absorbance.<sup>[19]</sup>

### Sample Preparation for Solid Compounds

For solid samples, two common methods are the KBr pellet and Attenuated Total Reflectance (ATR).

#### 1. KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

- Step 1: Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.<sup>[17][20]</sup>
- Step 2: Mixing: Add about 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.<sup>[17]</sup>
- Step 3: Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.<sup>[17]</sup>
- Step 4: Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.<sup>[17]</sup>

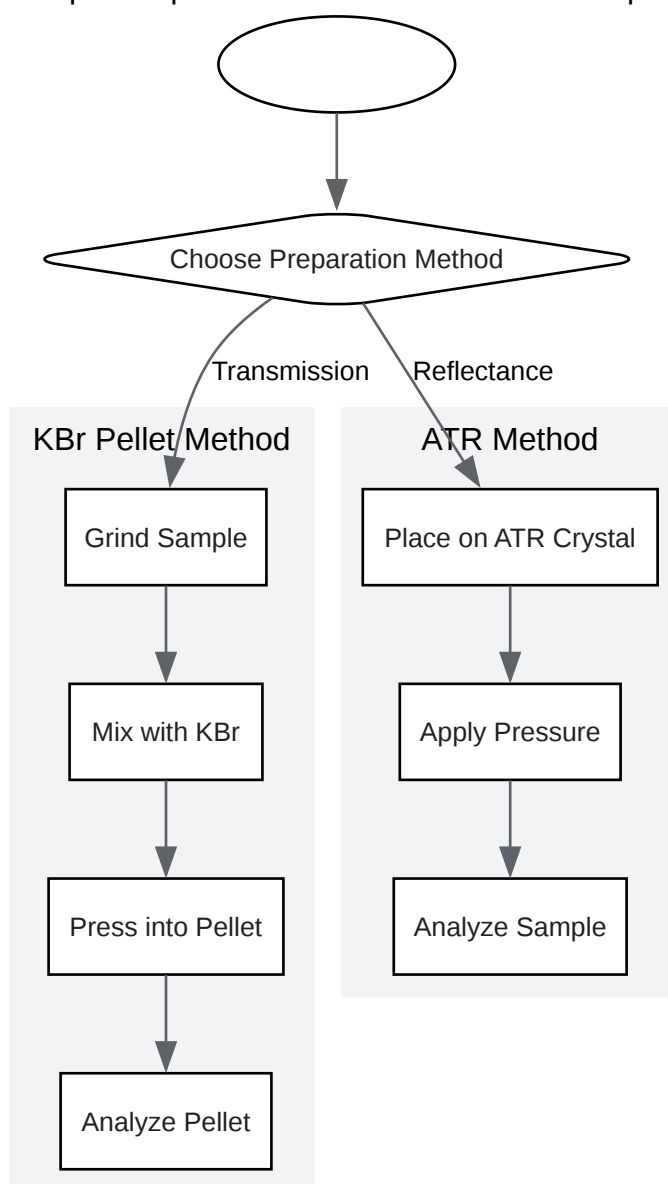
#### 2. Attenuated Total Reflectance (ATR) Method

ATR is a popular and often simpler technique that requires minimal sample preparation.<sup>[19][21]</sup>

- Step 1: Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean and free of any residues.<sup>[17]</sup>
- Step 2: Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.<sup>[17]</sup>

- Step 3: Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[17][21]
- Step 4: Analysis: Acquire the FTIR spectrum directly.[17]

## Sample Preparation Workflow for Solid Samples



[Click to download full resolution via product page](#)

Caption: Decision workflow for solid sample preparation in FTIR.

## Sample Preparation for Liquid Compounds

Neat (pure) liquids can be analyzed directly by placing a drop between two salt plates (e.g., KBr or NaCl) or by using a liquid cell.<sup>[17][20]</sup> The ATR method is also highly effective for liquids, requiring just a small drop to be placed on the crystal.<sup>[17]</sup>

## Conclusion

In summary, the nitro and aldehyde functional groups exhibit highly characteristic and distinguishable absorption bands in their FTIR spectra. The nitro group is identified by its strong and distinct asymmetric and symmetric N-O stretching vibrations, while the aldehyde is characterized by a prominent C=O stretch and a unique aldehydic C-H stretch at a lower wavenumber. By carefully analyzing the positions, intensities, and influencing factors of these peaks, researchers can confidently identify these functional groups, paving the way for accurate molecular characterization and informed decisions in drug development and chemical research.

## References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [\[Link\]](#)
- Sample preparation for FT-IR. Department of Chemistry, University of the West Indies. [\[Link\]](#)
- What characteristic peaks are seen for aldehydes in IR spectroscopy?. TutorChase. [\[Link\]](#)
- Infrared of nitro compounds. Chemistry LibreTexts. [\[Link\]](#)
- Table of Characteristic IR Absorptions. UCLA Chemistry. [\[Link\]](#)
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [\[Link\]](#)
- IR: aldehydes. UCLA Chemistry. [\[Link\]](#)
- FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [\[Link\]](#)

- Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [\[Link\]](#)
- How Sample Preparation Can Change FTIR Interpretation. Rocky Mountain Labs. [\[Link\]](#)
- Guide to FT-IR Spectroscopy. Bruker. [\[Link\]](#)
- IR: nitro groups. UCLA Chemistry. [\[Link\]](#)
- Nitro Groups. University of Calgary. [\[Link\]](#)
- How to Interpret FTIR Results: A Beginner's Guide. AZoM. [\[Link\]](#)
- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [\[Link\]](#)
- The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [\[Link\]](#)
- NEAR-INFRARED SPECTRA OF ALIPHATIC ALDEHYDES. Canadian Science Publishing. [\[Link\]](#)
- FT-IR spectra expansion of (a) short-chain aliphatic aldehyde C-H... ResearchGate. [\[Link\]](#)
- Infrared Spectroscopy. [\[Link\]](#)
- Infrared Spectroscopy. Michigan State University Department of Chemistry. [\[Link\]](#)
- FTIR spectrum of (a) 4-nitrophenyl-4 O -nitrobenzoate and (b)... ResearchGate. [\[Link\]](#)
- Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [\[Link\]](#)
- 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax. [\[Link\]](#)
- Sample preparation and factors affect IR bands. [\[Link\]](#)
- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [\[Link\]](#)
- Factors affecting IR absorption frequency. SlideShare. [\[Link\]](#)
- Interpreting Infrared Spectra. Specac Ltd. [\[Link\]](#)

- FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. PubMed. [\[Link\]](#)
- How to Read and Interpret FTIR Spectroscopy of Organic Material. Indonesian Journal of Science & Technology. [\[Link\]](#)
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. [azooptics.com](https://www.azooptics.com) [[azooptics.com](https://www.azooptics.com)]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [[kpu.pressbooks.pub](https://www.kpu.pressbooks.pub)]
- 4. [spectroscopyonline.com](https://www.spectroscopyonline.com) [[spectroscopyonline.com](https://www.spectroscopyonline.com)]
- 5. Infrared Spectroscopy [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [[universallab.org](https://www.universallab.org)]
- 7. [uanlch.vscht.cz](https://uanlch.vscht.cz) [[uanlch.vscht.cz](https://uanlch.vscht.cz)]
- 8. [orgchemboulder.com](https://www.orgchemboulder.com) [[orgchemboulder.com](https://www.orgchemboulder.com)]
- 9. [orgchemboulder.com](https://www.orgchemboulder.com) [[orgchemboulder.com](https://www.orgchemboulder.com)]
- 10. Chemistry: Infrared of nitro compounds [[openchemistryhelp.blogspot.com](https://openchemistryhelp.blogspot.com)]
- 11. [tutorchase.com](https://www.tutorchase.com) [[tutorchase.com](https://www.tutorchase.com)]
- 12. [orgchemboulder.com](https://www.orgchemboulder.com) [[orgchemboulder.com](https://www.orgchemboulder.com)]

- [13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [14. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [15. Factors affecting IR absorption frequency | PPTX \[slideshare.net\]](#)
- [16. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax \[openstax.org\]](#)
- [17. drawellanalytical.com \[drawellanalytical.com\]](#)
- [18. rockymountainlabs.com \[rockymountainlabs.com\]](#)
- [19. Guide to FT-IR Spectroscopy | Bruker \[bruker.com\]](#)
- [20. eng.uc.edu \[eng.uc.edu\]](#)
- [21. edinst.com \[edinst.com\]](#)
- [To cite this document: BenchChem. \[A Comparative Guide to FTIR Analysis: Distinguishing Nitro and Aldehyde Functional Groups\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3034223/docs#a-comparative-guide-to-ftir-analysis-distinguishing-nitro-and-aldehyde-functional-groups\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)